An In-depth Technical Guide to 4-(5-Bromothiazol-2-yl)benzaldehyde: A Key Building Block for Research and Development
An In-depth Technical Guide to 4-(5-Bromothiazol-2-yl)benzaldehyde: A Key Building Block for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(5-Bromothiazol-2-yl)benzaldehyde (CAS No. 1444258-05-2), a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document details its structural features, physicochemical characteristics, plausible synthetic routes, and reactivity profile. Furthermore, it explores the potential applications of this molecule as a versatile building block in the design and synthesis of novel compounds with therapeutic and functional properties. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Chemical Identity and Physicochemical Properties
4-(5-Bromothiazol-2-yl)benzaldehyde is a bifunctional organic compound featuring a benzaldehyde moiety linked to a 5-bromothiazole ring at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.
| Property | Value | Source/Reference |
| IUPAC Name | 4-(5-Bromothiazol-2-yl)benzaldehyde | N/A |
| CAS Number | 1444258-05-2 | [1] |
| Molecular Formula | C₁₀H₆BrNOS | [1] |
| Molecular Weight | 268.13 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not explicitly reported. Likely >100 °C. | Estimated based on related structures |
| Boiling Point | Not reported. Likely high due to molecular weight and polarity. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO. Limited solubility in water. | Inferred from structural similarity to other aromatic aldehydes and thiazoles. |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; C8 [label="C"]; H5 [label="H"]; O1 [label="O"]; C9 [label="C"]; S1 [label="S"]; N1 [label="N"]; C10 [label="C"]; H6 [label="H"]; Br1 [label="Br"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C9; C2 -- H1; C3 -- H2; C5 -- H3; C6 -- H4; C4 -- C7; C7 -- H5; C7 -- O1; C9 -- S1; S1 -- C10; C10 -- N1; N1 -- C9; C10 -- H6; C10 -- Br1;
}
Figure 1: Chemical structure of 4-(5-Bromothiazol-2-yl)benzaldehyde.
Synthesis Strategies
Proposed Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of thiazole rings.[1] This approach would involve the condensation of a thioamide with an α-halocarbonyl compound.
Figure 2: Proposed Hantzsch synthesis workflow.
Experimental Protocol (Hypothetical):
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Thioamide Formation: 4-Formylbenzonitrile would be reacted with a source of hydrogen sulfide, such as sodium hydrosulfide, in a suitable solvent like ethanol or pyridine to yield 4-formylthiobenzamide.
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Hantzsch Condensation: The resulting 4-formylthiobenzamide would then be reacted with a 1,2-dihaloethane derivative, such as 1,2-dibromo-1-ethoxyethane, in a solvent like ethanol or DMF. The reaction is typically carried out in the presence of a base to facilitate the cyclization.
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Workup and Purification: After the reaction is complete, the mixture would be worked up by extraction and purified by column chromatography on silica gel to afford the desired product.
Proposed Synthesis via Suzuki Cross-Coupling
A more convergent and likely higher-yielding approach would be a palladium-catalyzed Suzuki cross-coupling reaction. This powerful C-C bond-forming reaction would couple a pre-formed 5-bromothiazole derivative with a benzaldehyde boronic acid.
Figure 3: Proposed Suzuki cross-coupling workflow.
Experimental Protocol (General):
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Reaction Setup: To a reaction vessel is added 2,5-dibromothiazole (1.0 eq.), 4-formylphenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
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Solvent and Degassing: A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
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Reaction: The mixture is heated to a temperature typically between 80-100 °C and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.
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Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Reactivity Profile
The chemical reactivity of 4-(5-Bromothiazol-2-yl)benzaldehyde is dictated by its three key structural components: the aldehyde group, the thiazole ring, and the bromine substituent.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It is electrophilic and susceptible to nucleophilic attack.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(5-bromothiazol-2-yl)benzoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.
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Reduction: The aldehyde can be reduced to the corresponding alcohol, [4-(5-bromothiazol-2-yl)phenyl]methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
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Nucleophilic Addition: The aldehyde will undergo nucleophilic addition reactions with various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols or cyanohydrins, respectively.
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) will convert the aldehyde into an alkene.
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Reductive Amination: The aldehyde can be converted to an amine through reductive amination by reaction with an amine in the presence of a reducing agent like sodium cyanoborohydride.
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Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) or amines to form Schiff bases.
Reactions of the 5-Bromothiazole Moiety
The bromine atom on the thiazole ring is a key site for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions.
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Suzuki Coupling: As mentioned in the synthesis section, the C-Br bond can readily participate in Suzuki coupling reactions with a variety of boronic acids and esters to introduce new aryl or alkyl substituents at the 5-position of the thiazole ring.
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Stille Coupling: The bromo group can also undergo Stille coupling with organostannanes.
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Heck Coupling: Heck coupling with alkenes is another potential transformation.
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Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes in the presence of a palladium and copper catalyst.
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Buchwald-Hartwig Amination: The bromine can be substituted with an amine through a palladium-catalyzed Buchwald-Hartwig amination.
Figure 4: Reactivity profile of 4-(5-Bromothiazol-2-yl)benzaldehyde.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 4-(5-Bromothiazol-2-yl)benzaldehyde are not available in the provided search results, a prediction of the key signals in ¹H and ¹³C NMR spectroscopy can be made based on the analysis of analogous compounds.
Predicted ¹H NMR Spectrum
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Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.1 ppm .[2] This significant downfield shift is due to the deshielding effect of the carbonyl group.
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Aromatic Protons (Benzene Ring): The four protons on the benzene ring will appear as two doublets in the aromatic region, likely between δ 7.8-8.2 ppm . The protons ortho to the aldehyde group will be more deshielded than the protons ortho to the thiazole ring.
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Thiazole Proton: The single proton on the thiazole ring at the 4-position is expected to appear as a singlet in the aromatic region, likely around δ 8.0-8.5 ppm .
Predicted ¹³C NMR Spectrum
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Aldehyde Carbonyl Carbon (-CHO): A signal for the carbonyl carbon is expected in the highly deshielded region of the spectrum, typically around δ 190-195 ppm .[2]
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Aromatic Carbons (Benzene Ring): The six carbons of the benzene ring will give rise to four signals in the aromatic region, roughly between δ 125-140 ppm . The carbon attached to the aldehyde group and the carbon attached to the thiazole ring will be quaternary and may show weaker signals.
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Thiazole Carbons: The three carbons of the thiazole ring are expected to resonate in the aromatic region, likely between δ 115-160 ppm . The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.
Applications in Research and Development
The unique structural features of 4-(5-Bromothiazol-2-yl)benzaldehyde make it a valuable building block in several areas of chemical research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The thiazole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs. The benzothiazole moiety, a related structure, is also known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
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Scaffold for Novel Biologically Active Molecules: The aldehyde group provides a convenient point for derivatization to synthesize libraries of compounds for biological screening. For example, it can be used to prepare Schiff bases, chalcones, and other derivatives that are frequently investigated for their pharmacological activities.
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Kinase Inhibitors: The 2-arylthiazole motif is a common feature in various kinase inhibitors. The ability to further functionalize the 5-position of the thiazole ring via the bromo substituent allows for the exploration of structure-activity relationships and the optimization of binding to target kinases.
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Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. 4-(5-Bromothiazol-2-yl)benzaldehyde can serve as a starting point for the synthesis of new compounds with potential antibacterial or antifungal activity.
Materials Science
The aromatic and heterocyclic nature of 4-(5-Bromothiazol-2-yl)benzaldehyde, combined with its reactive functional groups, makes it a candidate for the synthesis of functional organic materials.
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Organic Dyes and Pigments: The extended π-system of derivatives of this compound could lead to colored compounds with interesting photophysical properties.
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Fluorescent Probes: The thiazole ring is a component of some fluorescent molecules. Derivatization of the aldehyde and/or the bromo group could lead to the development of novel fluorescent sensors for ions or biomolecules.
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Organic Electronics: Arylthiazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Safety and Handling
Detailed safety information for 4-(5-Bromothiazol-2-yl)benzaldehyde is not explicitly available. However, based on its structure and the properties of similar compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (e.g., nitrile), and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. As with all research chemicals, it should be treated as potentially hazardous.
Conclusion
4-(5-Bromothiazol-2-yl)benzaldehyde is a versatile and valuable building block for organic synthesis. Its bifunctional nature, with a reactive aldehyde group and a functionalizable bromo-thiazole moiety, opens up a wide array of possibilities for the creation of complex molecular architectures. While specific experimental data on its physical and spectral properties are limited, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. Its potential applications in medicinal chemistry and materials science make it a compound of significant interest for further research and development. This guide provides a foundational understanding of its properties and potential, serving as a useful resource for scientists and researchers in the field.
References
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